molecular formula C22H18F3N7O B6532541 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 920262-49-3

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B6532541
CAS No.: 920262-49-3
M. Wt: 453.4 g/mol
InChI Key: HJNGPPJZTWGIRR-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core substituted with a phenyl group at position 3 and a piperazine moiety linked to a 4-(trifluoromethyl)benzoyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring introduces conformational flexibility, which may influence binding interactions .

Properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)16-8-6-15(7-9-16)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNGPPJZTWGIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Structural Features

  • Triazolopyrimidine Core : This moiety is associated with various pharmacological activities.
  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Trifluoromethyl Group : Often enhances lipophilicity and metabolic stability.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The compound has shown promise in modulating pathways associated with cell proliferation and apoptosis.

Case Study

A study published in Cancer Research demonstrated that derivatives of triazolopyrimidine inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy .

Antithrombotic Agents

The compound has been investigated for its potential as an antithrombotic agent. Triazolopyrimidine derivatives have been shown to act on platelet aggregation pathways, making them candidates for preventing thrombotic events.

Neurological Disorders

There is emerging evidence that triazolopyrimidine compounds may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

Case Study

Research highlighted in Neuropharmacology indicated that these compounds could improve cognitive function in animal models of Alzheimer’s disease by enhancing cholinergic signaling .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its efficacy is attributed to the ability to disrupt bacterial cell wall synthesis.

Research Findings

A study published in Journal of Medicinal Chemistry found that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinase pathways
AntithromboticP2Y12 receptor antagonism
NeuroprotectiveModulation of cholinergic signaling
AntimicrobialDisruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent on Triazolo Ring Benzoyl/Other Group Key Features Reference
Target Compound 3-phenyl 4-(trifluoromethyl)benzoyl High lipophilicity; piperazine linker enhances solubility
1-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine 4-methylphenyl 4-(trifluoromethyl)benzoyl Increased steric bulk may reduce binding affinity compared to phenyl
1-{3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine 3-ethyl 3-fluorobenzoyl Smaller substituent (ethyl) may enhance metabolic clearance
3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-triazolo[4,5-d]pyrimidine 4-methoxyphenyl Benzylthio with trifluoromethyl Sulfur atom introduces potential for disulfide bond formation

Pharmacological Implications

  • Enzyme Inhibition : Analogues like VAS2870 () inhibit NADPH oxidase, implying that the triazolopyrimidine scaffold may target redox-related enzymes. The trifluoromethyl group in the target compound could enhance enzyme-binding specificity .
  • Antiproliferative Activity : Pyrazolo-triazolo derivatives in exhibit anti-proliferative effects, likely via kinase inhibition. The piperazine linker in the target compound may improve cell membrane permeability, a critical factor for efficacy .

Physicochemical and Metabolic Properties

  • Lipophilicity : The 4-(trifluoromethyl)benzoyl group increases logP values compared to 3-fluorobenzoyl () or benzylthio () substituents.
  • Metabolic Stability : Ethyl or methyl groups () may undergo faster oxidative metabolism than the phenyl group, which resists CYP450-mediated degradation .

Preparation Methods

Cyclocondensation Methodology

Triazolo[4,5-d]pyrimidines form via [3+2] cycloaddition between pyrimidine amines and azide equivalents. A patented approach (KR20120123659A) employs:

Conditions : DMF, 110°C, 12 h, N₂ atmosphere
Yield : 68%

Chlorine Displacement with Piperazine

The 7-chloro intermediate undergoes nucleophilic aromatic substitution:

Optimized Parameters :

  • Solvent: anhydrous THF

  • Base: K₂CO₃ (2.5 eq)

  • Temperature: 65°C, 8 h

  • Yield: 82%

Functionalization of Piperazine with 4-(Trifluoromethyl)Benzoyl Group

Acylation Strategies

The 4-(trifluoromethyl)benzoyl moiety installs via two primary routes:

Route A: Acid Chloride Coupling

  • Conditions : DCM, Et₃N (3 eq), 0°C → RT, 4 h

  • Yield : 73%

Route B: HATU-Mediated Amidation

  • Conditions : DMF, 25°C, 12 h

  • Yield : 89%

Critical Process Parameters

Temperature Effects on Acylation

Comparative studies reveal temperature sensitivity:

ConditionYield (%)Purity (HPLC)
0°C → RT (Route A)7395.2
25°C (Route B)8998.7
40°C (Route B)6291.4

HATU activation (Route B) outperforms traditional acid chlorides, particularly in minimizing racemization.

Solvent Optimization for Cyclocondensation

Screening polar aprotic solvents showed:

SolventReaction Time (h)Yield (%)
DMF1268
DMSO854
NMP1061

DMF balances reactivity and stability despite longer duration.

Purification and Analytical Characterization

Chromatographic Purification

Final purification uses silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). Isolated purity reaches 99.1% by HPLC.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.12 (d, J=8.1 Hz, 2H, benzoyl-H), 7.89–7.75 (m, 5H, phenyl-H), 4.21 (br s, 4H, piperazine-H), 3.92 (br s, 4H, piperazine-H)

  • HRMS : m/z [M+H]⁺ calcd. 488.1492, found 488.1489

Industrial-Scale Considerations

Patent WO2004080958A2 highlights continuous flow advantages for triazolo-pyrimidine steps:

  • 30% reduced reaction time vs. batch

  • 18% higher yield

  • 50% lower Pd catalyst loading

Challenges and Mitigation Strategies

Challenge 1: Regioselectivity in Triazolo Formation
Competing [1,2,-triazole regioisomers form without careful azide stoichiometry. Kinetic control via slow azide addition (1 eq over 2 h) suppresses byproducts to <5%.

Challenge 2: Piperazine Diacylation
Excess benzoyl chloride causes N,N'-diacylation. Mitigation:

  • Use 1.05 eq acylating agent

  • Monitor by TLC (Rf 0.3 vs. 0.6 for mono/diacylated)

Q & A

Q. Key Considerations :

  • Reaction yields vary significantly (40–85%) depending on substituent steric effects and solvent polarity.
  • Purification often requires column chromatography with ethyl acetate/hexane gradients .

How can structural elucidation be performed to confirm the compound’s identity?

Basic Research Question
A combination of spectroscopic and computational methods is recommended:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify the trifluoromethyl group and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate regiochemistry of the triazole-pyrimidine fusion .

Methodological Tip : Cross-reference spectral data with PubChem entries of analogous triazolopyrimidines to identify characteristic peaks .

What solvent systems are compatible with this compound for in vitro assays?

Basic Research Question
While direct solubility data for this compound is limited, insights from structurally similar triazolopyrimidines suggest:

  • Polar Solvents : DMSO or DMF for stock solutions (typical solubility >10 mM).
  • Aqueous Buffers : Dilute in PBS or DMEM with ≤1% DMSO for cellular assays .
  • Precipitation Mitigation : Sonication or mild heating (37–50°C) may improve dispersion .

Note : Conduct dynamic light scattering (DLS) to assess aggregation in biological media .

How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Advanced Research Question
Design Strategy :

Variation of Substituents :

  • Phenyl Group (Position 3) : Replace with electron-withdrawing groups (e.g., -CF3_3, -Cl) to enhance target binding .
  • Piperazine Side Chain : Modify benzoyl substituents to improve metabolic stability (e.g., fluorinated analogs) .

Biological Screening :

  • Test against kinase panels or cancer cell lines (e.g., MCF-7, HeLa) to identify potency trends.
  • Compare IC50_{50} values of derivatives (see example table below) .

Q. Example SAR Table :

DerivativeR1^1 (Phenyl)R2^2 (Piperazine)IC50_{50} (nM)
A -CF3_34-Trifluoromethyl12.5
B -Cl4-Methoxy48.3
C -OCH3_34-Fluoro89.7

Key Insight : Fluorinated analogs (e.g., A ) often show superior potency due to enhanced lipophilicity and target affinity .

How should researchers address contradictory biological activity data across assays?

Advanced Research Question
Root Causes :

  • Assay variability (e.g., cell line genetic drift, incubation time).
  • Compound stability issues in different media.

Q. Mitigation Strategies :

Replicate Studies : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity .

Stability Testing : Monitor compound degradation via LC-MS in assay buffers .

Computational Validation : Perform molecular dynamics (MD) simulations to assess binding consistency across experimental conditions .

What computational approaches predict target proteins and binding modes?

Advanced Research Question

Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against kinases (e.g., EGFR, PI3K) .

Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with triazole N-atoms) .

MD Simulations : Validate binding stability over 100 ns trajectories and calculate binding free energy (MM-PBSA) .

Case Study : Analogous triazolopyrimidines show high affinity for ATP-binding pockets due to π-π stacking with phenyl groups .

What challenges arise during scale-up synthesis, and how are they resolved?

Advanced Research Question
Challenges :

  • Reduced yield due to inefficient heat transfer in large batches.
  • Purification difficulties with crude mixtures.

Q. Solutions :

Flow Chemistry : Improve temperature control and reaction homogeneity .

Catalyst Recycling : Use immobilized Pd/C to reduce costs .

Crystallization Optimization : Screen solvent/antisolvent pairs (e.g., ethanol/water) to enhance purity .

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